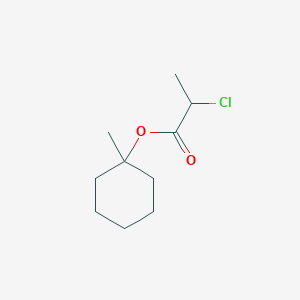

1-Methylcyclohexyl 2-chloropropanoate

Description

Significance of Halogenated Aliphatic Esters in Chemical Research

Halogenated aliphatic esters are a class of organic compounds characterized by the presence of one or more halogen atoms on the aliphatic carbon chain of an ester. These compounds, along with their parent α-halo carboxylic acids, are recognized as versatile intermediates in organic synthesis. wikipedia.org Their significance stems primarily from their reactivity as alkylating agents, where the halogen atom acts as a leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity allows for the introduction of the ester's carbon framework into a wide range of other molecules.

The Role of Chiral α-Halocarboxylic Acid Derivatives in Asymmetric Synthesis

When the halogen atom is located at the α-carbon (the carbon adjacent to the ester group), the potential for chirality is introduced. wikipedia.org Chiral α-halocarboxylic acid derivatives are particularly valuable in asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule. rsc.org These chiral building blocks are foundational to many natural products and therapeutic agents. rsc.org

The enantiomeric purity of these derivatives is crucial. A common method for preparing enantiomerically pure (S)-2-chloroalkanoic acids is through the diazotization of naturally occurring (S)-2-amino acids, such as alanine. wikipedia.orgorgsyn.org This process converts the amino group into a chloro group while retaining the stereochemistry at the α-carbon. orgsyn.org These chiral acids and their subsequent esters serve as starting materials for synthesizing other chiral molecules of high enantiomeric purity, including chiral alcohols and oxiranes. orgsyn.org The ability to use these derivatives to introduce a stereogenic center into a target molecule with high fidelity is a cornerstone of modern pharmaceutical and materials science research. rsc.orgresearchgate.net

Overview of Cyclohexanol (B46403) Derivatives as Building Blocks and Chiral Scaffolds

Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. researchgate.netchemicalbook.com Cyclohexanol itself is a key industrial intermediate, primarily used in the production of adipic acid and caprolactam, which are the precursors to Nylon-6,6 and Nylon-6, respectively. chemicalbook.com Beyond these large-scale applications, the cyclohexane (B81311) ring provides a robust and conformationally well-defined scaffold for constructing more complex molecules, including many natural products and bioactive compounds. acs.org

1-Methylcyclohexanol (B147175), the alcohol component of the target ester, can be synthesized from cyclohexanone (B45756) through the addition of a methyl group using a Grignard reagent like methylmagnesium bromide. quora.comvaia.com The introduction of the methyl group creates a tertiary alcohol, and the cyclohexyl ring can influence the stereochemical outcome of reactions at other sites. Derivatives of cyclohexanol are frequently employed in synthesis to control stereochemistry or to serve as a rigid core for further functionalization. rsc.orgorganic-chemistry.org

Research Rationale and Scope for 1-Methylcyclohexyl 2-chloropropanoate

The research rationale for a compound like this compound is derived from the convergence of the chemical properties discussed above. While specific studies on this exact molecule are not prominent in the literature, its potential can be inferred. The molecule combines a chiral electrophilic center (the α-chlorinated carbon) with a bulky, lipophilic, and structurally defined cyclohexyl group.

The scope of its potential application lies in its use as a specialized synthetic intermediate. It could be employed in asymmetric synthesis where the chiral 2-chloropropanoate moiety is used to build a new stereocenter, and the 1-methylcyclohexyl group serves several potential functions:

Steric Influence: The bulky cyclohexyl group could direct the approach of incoming reagents in subsequent reaction steps, leading to high diastereoselectivity.

Physical Property Modification: The lipophilic nature of the cyclohexyl ring could be used to modify the solubility and other physical properties of a target molecule, which is particularly relevant in medicinal chemistry.

A Cleavable Chiral Auxiliary: In some synthetic strategies, the ester could be used to induce chirality and then be cleaved off later in the synthesis.

The synthesis of this compound would likely be achieved through the esterification of 1-methylcyclohexanol with 2-chloropropanoic acid or its more reactive derivative, 2-chloropropionyl chloride. chemicalbook.com The investigation of its reactions with various nucleophiles would elucidate its utility as a building block for novel, complex chemical structures.

Interactive Data Tables

Properties of Precursor: 1-Methylcyclohexanol

| Property | Value | Source |

| Chemical Formula | C₇H₁₄O | chemicalbook.com |

| Molecular Weight | 114.19 g/mol | chemicalbook.com |

| CAS Number | 590-67-0 | chemicalbook.com |

| Appearance | Colorless transparent liquid | chemicalbook.com |

| Purity (Typical) | > 98% | chemicalbook.com |

Properties of Precursor: 2-Chloropropanoic Acid

| Property | Value | Source |

| Chemical Formula | C₃H₅ClO₂ | wikipedia.org |

| Molecular Weight | 108.52 g/mol | wikipedia.orgsigmaaldrich.com |

| CAS Number (Racemate) | 598-78-7 | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 78 °C (at 10 mmHg) | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

Structure

3D Structure

Propriétés

Numéro CAS |

142909-04-4 |

|---|---|

Formule moléculaire |

C10H17ClO2 |

Poids moléculaire |

204.69 g/mol |

Nom IUPAC |

(1-methylcyclohexyl) 2-chloropropanoate |

InChI |

InChI=1S/C10H17ClO2/c1-8(11)9(12)13-10(2)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |

Clé InChI |

FWJZHDWZWUBLKH-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)OC1(CCCCC1)C)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Route Design for 1 Methylcyclohexyl 2 Chloropropanoate

Classical Esterification Pathways to 2-chloropropanoates

Classical methods for ester synthesis provide a direct route to 2-chloropropanoate esters, including the target compound, without specific control over the stereochemistry at the chiral center, resulting in a racemic mixture. These methods are fundamental in organic synthesis and are often employed when stereoisomeric purity is not a primary concern.

Fischer-Speier esterification is a well-established, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org In the context of synthesizing 1-methylcyclohexyl 2-chloropropanoate, this involves the direct reaction of 2-chloropropanoic acid with 1-methylcyclohexanol (B147175).

The reaction mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

A significant characteristic of Fischer esterification is its reversible nature. organic-chemistry.orglibretexts.org To drive the equilibrium towards the product side and achieve high yields, strategies based on Le Chatelier's principle are employed. This can be accomplished by using a large excess of one of the reactants (typically the less expensive alcohol) or by removing water as it is formed. masterorganicchemistry.com Water removal is commonly achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. organic-chemistry.orgmasterorganicchemistry.com

A variety of catalytic systems can be employed for this transformation. While traditional Brønsted acids are common, Lewis acids and solid-supported catalysts offer advantages such as milder reaction conditions and easier workup. organic-chemistry.orgnih.govnih.gov

Table 1: Catalytic Systems for Fischer Esterification

| Catalyst Type | Examples | Key Features | Citations |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl) | Strong acids, cost-effective, but can be corrosive and difficult to remove. | masterorganicchemistry.com |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃), Zirconocene complexes | Can be more tolerant of sensitive functional groups; some are recyclable. | organic-chemistry.orgnih.gov |

| Solid-Supported Catalysts | Acidic resins (e.g., PAFR), Graphene oxide | Heterogeneous catalysts, easily separated from the reaction mixture, recyclable, and often environmentally benign. | organic-chemistry.orgnih.gov |

Acyl Chloride-Mediated Esterification Approaches

An alternative and often more efficient method for ester synthesis involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. This two-step approach first requires the conversion of 2-chloropropanoic acid into 2-chloropropanoyl chloride, which then reacts readily with 1-methylcyclohexanol to form the target ester. youtube.com

The synthesis of 2-chloropropanoyl chloride is typically achieved by treating 2-chloropropanoic acid with a chlorinating agent. guidechem.comcymitquimica.com Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com Other reagents like phosgene (B1210022) and phosphorus trichloride (B1173362) can also be used. guidechem.com

Once formed, the highly reactive 2-chloropropanoyl chloride is reacted with 1-methylcyclohexanol. This esterification reaction is rapid and essentially irreversible, which typically leads to higher yields compared to the equilibrium-limited Fischer esterification. youtube.com The reaction is usually performed in an aprotic solvent like dichloromethane (B109758) or THF. researchgate.net A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is commonly added to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from causing side reactions. researchgate.netresearchgate.net

Table 2: Reagents for Acyl Chloride-Mediated Esterification

| Step | Reagents & Solvents | Purpose | Citations |

| Acid to Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus trichloride (PCl₃) | Converts the carboxylic acid to the more reactive acyl chloride. | guidechem.comgoogle.com |

| Catalyst for Chlorination | N,N-Dimethylformamide (DMF) | Catalyzes the formation of the acyl chloride. | google.com |

| Esterification | Pyridine, Triethylamine (TEA) | Scavenges the HCl byproduct generated during esterification. | researchgate.net |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether | Provides an inert medium for the reaction. | researchgate.net |

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound requires methods that can selectively produce one enantiomer of the 2-chloropropanoate moiety. This is crucial for applications where only a single stereoisomer possesses the desired activity.

The enantioselective synthesis of the 2-chloropropanoate portion can be approached by either creating the chiral center on a prochiral substrate using a chiral influence or by starting with a molecule from the "chiral pool" that already possesses the desired stereochemistry. A common and practical strategy involves the chemical modification of readily available, enantiopure starting materials like lactic acid. google.com For instance, D-(+)-2-chloropropionyl chloride can be synthesized from L-lactic acid derivatives, where the reaction proceeds with an inversion of configuration at the chiral center. google.compatsnap.com

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. This technique entails temporarily incorporating an optically active molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recycled. youtube.com

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. bath.ac.ukresearchgate.netresearchgate.net In a hypothetical synthesis of an enantiomerically pure 2-chloropropanoic acid derivative, one could first acylate an Evans auxiliary with propanoyl chloride. The resulting N-acyl oxazolidinone can then be converted into a specific Z-enolate using a suitable base. This enolate can then undergo a diastereoselective electrophilic chlorination. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the electrophilic chlorine source to attack from the opposite face, thus creating the C-Cl bond with a high degree of stereocontrol. Finally, the auxiliary is cleaved via hydrolysis or alcoholysis to yield the desired enantiomerically enriched 2-chloropropanoic acid or ester, which can then be coupled with 1-methylcyclohexanol.

Table 3: Examples of Chiral Auxiliaries

| Auxiliary Type | Example Structure | Typical Application | Citations |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol reactions, acylations. | researchgate.netresearchgate.net |

| Camphor Derivatives | Helmchen's Auxiliaries | Asymmetric alkylations and Diels-Alder reactions. | researchgate.net |

| Polymer-Supported | Resin-Bound Oxazolidinones | Facilitates purification and recycling of the auxiliary. | bath.ac.uk |

Enantioselective Formation of the 2-Chloropropanoate Moiety.

Asymmetric Catalysis in α-Haloacid Derivatization

Asymmetric catalysis offers an elegant and atom-economical approach to generating chiral molecules. This method utilizes a small, substoichiometric amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. youtube.com The catalyst, whether a metal complex with a chiral ligand or a purely organic molecule (organocatalyst), creates a chiral environment for the reaction. mdpi.com

For the synthesis of the 2-chloropropanoate moiety, one potential route is the direct enantioselective α-chlorination of a prochiral propionate (B1217596) derivative. This could involve the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a propionate ester with an electrophilic chlorine source in the presence of a chiral Lewis acid catalyst. Alternatively, organocatalysis, which has seen significant development, could be employed. youtube.commdpi.com For example, a chiral amine catalyst could react with propanal to form a chiral enamine in situ, which could then undergo enantioselective chlorination.

However, a more established and highly practical application of asymmetric synthesis in this context is the derivatization of enantiopure starting materials from the chiral pool. google.com For example, optically active D-(+)-2-chloropropionyl chloride can be prepared from L-ethyl lactate (B86563). patsnap.com In this process, L-ethyl lactate is reacted with thionyl chloride, which converts the hydroxyl group into a chlorine atom via an Sₙ2-type mechanism, resulting in an inversion of the stereocenter's configuration. google.compatsnap.com This method effectively transfers the chirality of the starting material to the product, representing an efficient and widely used form of asymmetric synthesis.

Table 4: Asymmetric Catalysis Approaches for α-Functionalization

| Strategy | Description | Catalyst/Reagent Examples | Citations |

| Catalytic Asymmetric Chlorination | Direct enantioselective chlorination of a prochiral enolate or enamine equivalent. | Chiral Lewis Acid-Ligand Complexes, Chiral Organocatalysts (e.g., Proline derivatives). | youtube.commdpi.com |

| Derivatization of Chiral Pool Materials | Chemical conversion of a readily available enantiopure starting material (e.g., lactic acid) where the stereocenter is retained or inverted predictably. | Thionyl chloride (for OH to Cl inversion), Chiral catalysts for derivatization steps. | google.comgoogle.compatsnap.com |

| Enzyme-Catalyzed Reactions | Use of enzymes or engineered biocatalysts to perform highly selective transformations. | Engineered myoglobin-based catalysts for carbene transfers. | researchgate.net |

Biocatalytic Approaches (e.g., Enzymatic Resolution or Transesterification)

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing esters. Enzymes, particularly lipases, are widely used for esterification and transesterification reactions under mild conditions. nih.govrsc.org These enzymatic processes can be pivotal in producing enantiomerically pure this compound, given that the 2-chloropropanoate moiety contains a chiral center.

Enzymatic transesterification, or alcoholysis, involves the displacement of an alcohol from an ester by another alcohol. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of an alkyl 2-chloropropanoate with 1-methylcyclohexanol, catalyzed by a lipase (B570770). The advantages of using enzymes include high catalytic efficiency, operation at mild temperatures, and easier product separation. nih.govrsc.org

A key application of biocatalysis in this synthesis is enzymatic kinetic resolution. If a racemic mixture of 2-chloropropanoic acid or its simple ester is used as a starting material, a lipase can selectively catalyze the esterification or transesterification of one enantiomer at a much faster rate than the other. This results in the formation of one enantiomer of this compound and the unreacted enantiomer of the 2-chloropropanoic acid derivative, which can then be separated. The choice of enzyme, solvent, and reaction conditions significantly influences the enantioselectivity of the resolution.

The effectiveness of enzymatic transesterification is influenced by several factors, including the concentration of the alcohol, moisture content, and the choice of solvent. nih.gov Immobilized enzymes, such as Novozym 435, are often preferred as they can be easily recovered and reused, which improves the process economy. nih.govnih.gov

Table 1: Representative Conditions for Enzymatic Transesterification

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability, reusability, and activity in organic media. nih.gov |

| Reactants | 1-methylcyclohexanol and Ethyl 2-chloropropanoate | Transesterification to form the desired product. |

| Solvent | Hexane, Toluene, or Solvent-free | Affects enzyme activity and substrate solubility. |

| Temperature | 30-60 °C | Mild conditions to preserve enzyme activity. researchgate.net |

| Water Content | <1% | Controlled to maintain enzyme activity. |

| Molar Ratio | Varied (Alcohol to Ester) | Influences reaction equilibrium and conversion rate. rsc.org |

Diastereoselective Esterification Strategies

The synthesis of this compound presents a stereochemical challenge as both the alcohol (1-methylcyclohexanol) and the carboxylic acid (2-chloropropanoic acid) components are chiral. The combination of two chiral molecules can result in the formation of four possible stereoisomers, which exist as two pairs of diastereomers. Diastereoselective esterification strategies aim to control the reaction to preferentially form one diastereomer over the other. youtube.com

One common approach to achieve diastereoselectivity is the use of a chiral auxiliary. osi.lv A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary can be removed. For instance, a chiral auxiliary could be attached to the 2-chloropropanoic acid to influence the approach of the 1-methylcyclohexanol, leading to the preferential formation of one diastereomer.

Another strategy involves the use of chiral catalysts. A chiral Lewis acid or a chiral organocatalyst can create a chiral environment around the reactants, favoring the transition state that leads to a specific diastereomer. This method is highly desirable as it often requires only a small amount of the catalyst.

The choice of coupling agents and reaction conditions also plays a crucial role in the diastereoselectivity of the esterification. The relative stereochemistry of the final product is determined during the formation of the ester bond, and controlling the spatial arrangement of the reactants at this stage is key to achieving high diastereoselectivity. youtube.com

Table 2: Potential Diastereomers of this compound

| 1-Methylcyclohexanol Stereocenter | 2-Chloropropanoate Stereocenter | Diastereomer Pair |

|---|---|---|

| R | R | 1 |

| S | S | 1 |

| R | S | 2 |

| S | R | 2 |

Green Chemistry Principles in the Synthesis of Halogenated Esters

The synthesis of halogenated esters, including this compound, is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles relevant to this synthesis include the use of safer solvents, the development of catalytic reactions, and maximizing atom economy.

Solvent-Free and Catalytic Systems

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. cem.com Solvent-free, or neat, reaction conditions are highly desirable. cmu.edu For the synthesis of this compound, this could involve directly reacting 1-methylcyclohexanol with a derivative of 2-chloropropanoic acid in the absence of a solvent, often with the aid of microwave irradiation to accelerate the reaction. cem.com

Catalytic systems are another cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions and with lower energy consumption. For esterification reactions, a variety of catalysts can be employed:

Lewis Acids: Catalysts like iron(III) chloride or zinc chloride can activate the carboxylic acid or its derivative towards nucleophilic attack by the alcohol. google.com

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or clays (B1170129) like montmorillonite, offer significant advantages. acs.org They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can lead to cleaner products with simpler work-up procedures. acs.org

Transition Metal Catalysts: While more commonly used for C-H activation, certain transition metal complexes can catalyze esterification reactions, sometimes through novel mechanistic pathways. acs.org

Table 3: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Lewis Acids | ZnCl₂, FeCl₃ | High activity, mild conditions. | Difficult to separate from product, can generate waste. |

| Heterogeneous Solid Acids | Montmorillonite Clay, Zeolites | Easy separation, reusable, environmentally benign. acs.org | May have lower activity than homogeneous catalysts. |

| Biocatalysts (Enzymes) | Lipases | High selectivity, mild conditions, biodegradable. nih.gov | Can be sensitive to conditions, may have higher initial cost. |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Consider a plausible synthesis of this compound from 1-methylcyclohexanol and 2-chloropropanoyl chloride:

Reaction: C₇H₁₄O + C₃H₄Cl₂O → C₁₀H₁₇ClO₂ + HCl

1-Methylcyclohexanol (C₇H₁₄O): MW ≈ 114.19 g/mol

2-Chloropropanoyl chloride (C₃H₄Cl₂O): MW ≈ 126.98 g/mol

This compound (C₁₀H₁₇ClO₂): MW ≈ 204.69 g/mol

Hydrogen Chloride (HCl): MW ≈ 36.46 g/mol (byproduct)

Calculation of Atom Economy: % Atom Economy = (204.69 / (114.19 + 126.98)) x 100 % Atom Economy = (204.69 / 241.17) x 100 % Atom Economy ≈ 84.87%

While this reaction has a relatively high atom economy, the generation of HCl as a byproduct is a drawback. An ideal, 100% atom-economical reaction would be a direct addition reaction where all reactant atoms are found in the product. For instance, a hypothetical direct addition of 2-chloropropanoic acid to 1-methylcyclohexene would be 100% atom-economical, though likely challenging to achieve in practice.

Designing syntheses with high atom economy is crucial for sustainable chemical manufacturing, as it directly relates to reducing waste at the source. primescholars.com

Table 4: Atom Economy of a Synthetic Route

| Reactant | Molecular Weight (g/mol) |

|---|---|

| 1-Methylcyclohexanol | 114.19 |

| 2-Chloropropanoyl chloride | 126.98 |

| Total Reactant MW | 241.17 |

| Product | Molecular Weight (g/mol) |

| This compound | 204.69 |

| Byproduct | Molecular Weight (g/mol) |

| Hydrogen Chloride | 36.46 |

| Atom Economy | 84.87% |

Stereochemical Investigations and Elucidation of 1 Methylcyclohexyl 2 Chloropropanoate

Analysis of Stereoisomeric Forms and Diastereomeric Ratios

There is no available research data detailing the analysis of the stereoisomeric forms and diastereomeric ratios of 1-methylcyclohexyl 2-chloropropanoate. The synthesis of this ester from racemic 1-methylcyclohexanol (B147175) and racemic 2-chloropropanoyl chloride would be expected to produce all four stereoisomers. The relative abundance of the resulting diastereomeric pairs, ((1R, 2'S)/(1S, 2'R)) and ((1R, 2'R)/(1S, 2'S)), would depend on the stereoselectivity of the esterification reaction. Without experimental data, the diastereomeric ratio remains undetermined.

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry

Detailed spectroscopic studies are crucial for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules. However, no such studies have been published for this compound.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific chiral Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound has been reported. In principle, ¹H and ¹³C NMR spectroscopy in the presence of chiral solvating agents or chiral lanthanide shift reagents could be employed to differentiate between the diastereomers and potentially the enantiomers of this compound. The different spatial arrangements of the stereoisomers would lead to distinct chemical shifts for specific nuclei.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

There are no published Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) studies for this compound. These techniques are powerful for determining the absolute configuration of chiral molecules in solution by comparing experimentally measured spectra with those predicted from quantum chemical calculations.

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

The definitive determination of the absolute and relative stereochemistry of a chiral molecule is often achieved through single-crystal X-ray crystallography. However, as this compound is likely a liquid at room temperature, direct crystallization may be challenging. A common strategy would be to synthesize a crystalline derivative. No such crystallographic data for any derivative of this compound is available in the scientific literature.

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

Chromatographic techniques are fundamental for the separation and quantification of stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

There are no published methods for the chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) separation of the stereoisomers of this compound. The development of such methods would require screening various chiral stationary phases (CSPs) to achieve baseline separation of the four stereoisomers. For GC, common CSPs are often based on cyclodextrin (B1172386) derivatives, while for HPLC, a wider range of polysaccharide-based or Pirkle-type CSPs could be explored. The successful development of a chiral separation method would be a prerequisite for quantifying the stereoisomeric composition of any synthesized mixture.

Reaction Mechanisms and Reactivity Profiles of 1 Methylcyclohexyl 2 Chloropropanoate

Hydrolytic Stability and Ester Cleavage Mechanisms.

The hydrolysis of 1-methylcyclohexyl 2-chloropropanoate, the cleavage of its ester bond by water, can be initiated under acidic, basic, or enzymatic conditions. Each of these pathways proceeds through a distinct mechanism, influenced by the electronic and steric characteristics of the molecule.

Under acidic conditions, the hydrolysis of esters typically proceeds via the AAC2 mechanism, which involves a bimolecular attack of water on the protonated carbonyl group. However, due to the presence of a tertiary alcohol moiety (1-methylcyclohexanol), which can form a stable tertiary carbocation, an alternative AAL1 mechanism involving alkyl-oxygen bond cleavage is also possible.

The initial and rate-determining step in the AAC2 pathway is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 1-methylcyclohexanol (B147175) yield the protonated 2-chloropropanoic acid, which then deprotonates to give the final product.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters This table presents data for analogous compounds to illustrate the expected kinetic behavior.

| Ester | Acid | Temperature (°C) | Rate Constant (k) | Reference |

| Methyl Acetate | Weak Acid (HA) | 25 | Slower than strong acid | youtube.com |

| Methyl Acetate | Strong Acid (HX) | 25 | 100x faster than weak acid | youtube.com |

| Chloro-substituted Alkyl Acetates | Perchloric Acid | 25 | Mechanism is AAC2 | researchgate.net |

The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. chemrxiv.orgmasterorganicchemistry.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. rsc.orguv.es This intermediate then collapses, expelling the alkoxide leaving group, in this case, the 1-methylcyclohexyloxide ion. This results in the formation of 2-chloropropanoic acid. researchgate.netmasterorganicchemistry.com

Due to the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form the carboxylate salt. masterorganicchemistry.com The final products of the reaction, after an acidic workup, are 2-chloropropanoic acid and 1-methylcyclohexanol. The reaction follows second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.orguv.es The steric hindrance of the bulky 1-methylcyclohexyl group can influence the rate of saponification, as demonstrated in studies with other sterically hindered esters like those of t-butyl alcohol. rsc.orgscience.com.tw

Table 2: Representative Rate Constants for Alkaline Hydrolysis of Esters in Aqueous Dioxane This table presents data for analogous compounds to illustrate the expected kinetic behavior.

| Ester | Temperature (°C) | 103 k (l. mole-1 sec.-1) | Activation Energy (E) (kcal. mole-1) | Reference |

| Cyclohexyl Acetate | 35.0 | 0.93 | 14.1 | rsc.org |

| cis-4-t-Butylcyclohexyl Acetate | 35.0 | 0.28 | 15.6 | rsc.org |

| trans-4-t-Butylcyclohexyl Acetate | 35.0 | 2.50 | 14.5 | rsc.org |

Esterases and lipases are enzymes that can catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity. rsc.orgwikipedia.org The kinetic resolution of racemic esters is a common application of these enzymes, allowing for the separation of enantiomers. wikipedia.org In the case of racemic this compound, a chiral lipase (B570770) or esterase could selectively hydrolyze one enantiomer at a much faster rate than the other, leading to the formation of an enantioenriched alcohol (1-methylcyclohexanol) and the unreacted, enantioenriched ester.

The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (1-methylcyclohexanol). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (2-chloropropanoic acid) and regenerate the enzyme. Various lipases, such as those from Pseudomonas and Candida species, have shown efficacy in the kinetic resolution of a wide range of esters, including those with chiral alcohol and acid moieties. nih.govnih.gov

Nucleophilic Substitution Reactions at the α-Carbon.

The chlorine atom at the α-position of the propanoate moiety is a leaving group, making this carbon susceptible to nucleophilic substitution reactions. These reactions can proceed via either an SN2 or, under certain conditions, an SN1 mechanism.

Intermolecular SN2 reactions can be carried out with a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups at the α-position. Intramolecular SN2 reactions are also possible if a nucleophilic group is present elsewhere in the molecule in a position that allows for the formation of a stable ring structure.

When the nucleophile or the ester substrate is chiral, nucleophilic substitution at the α-carbon can proceed with diastereoselectivity. Since this compound is a chiral molecule (assuming it is not a racemic mixture), the reaction with a non-chiral nucleophile can lead to the formation of diastereomeric products if the starting material is a mixture of diastereomers.

More commonly, diastereoselectivity is achieved by using a chiral nucleophile or a chiral catalyst. nih.gov In the context of synthesizing optically active compounds, the dynamic kinetic resolution of α-chloro esters has been achieved through nucleophilic substitution in the presence of a chiral catalyst. researchgate.net This approach allows for the conversion of a racemic starting material into a single, or highly enriched, diastereomer of the product. The stereochemical outcome of these reactions is highly dependent on the nature of the substrate, nucleophile, and the catalyst or chiral auxiliary employed. researchgate.netresearchgate.netacs.org

Table 3: Representative Data for Diastereoselective Nucleophilic Substitution This table presents data for an analogous reaction to illustrate the expected diastereoselectivity.

| Substrate | Nucleophile | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Reference |

| α-Chloro-α-aryl Ester | Amine | Diacetone-D-glucose | up to 97:3 | researchgate.net |

| Silyl (B83357) Ketene (B1206846) Acetal (B89532) | N-chlorosuccinimide | Chiral Squaramide | High enantioselectivity | nih.gov |

Elimination Reactions (E1/E2) Leading to Unsaturated Derivatives

Elimination reactions of this compound are expected to proceed primarily through a unimolecular (E1) mechanism. This is due to the structure of the alkyl group, where the ester is attached to a tertiary carbon atom within the cyclohexane (B81311) ring. The formation of a tertiary carbocation intermediate is relatively stable, thus favoring the E1 pathway. openochem.orglibretexts.org

The reaction is initiated by the departure of the 2-chloropropanoate group, which acts as the leaving group, to form a 1-methylcyclohexyl carbocation. libretexts.orgmasterorganicchemistry.com This carbocation is the key intermediate that dictates the subsequent product distribution. A base present in the reaction mixture will then abstract a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond and yielding unsaturated derivatives. libretexts.org

The two primary alkene products expected from the elimination of the 1-methylcyclohexyl carbocation are 1-methylcyclohexene and methylenecyclohexane. According to Zaitsev's rule, the more substituted alkene is typically the major product. libretexts.org Therefore, 1-methylcyclohexene is expected to be the predominant product over the less substituted exocyclic alkene, methylenecyclohexane. libretexts.orgchemistrysteps.com The reaction often competes with SN1 substitution reactions, where the carbocation is attacked by a nucleophile instead of being deprotonated. masterorganicchemistry.comlibretexts.org

While the E1 pathway is dominant, a bimolecular (E2) mechanism could be favored under conditions of a high concentration of a strong, non-nucleophilic base. However, the tertiary nature of the substrate generally disfavors the concerted E2 mechanism due to steric hindrance.

Table 1: Predicted Products of Elimination Reactions of this compound

| Starting Material | Major Elimination Product | Minor Elimination Product | Reaction Type | Key Intermediate |

| This compound | 1-Methylcyclohexene | Methylenecyclohexane | E1 | 1-Methylcyclohexyl Cation |

Stereochemistry of Elimination Processes

The stereochemistry of E1 reactions is generally not stereospecific because they proceed through a planar carbocation intermediate. indusuni.ac.in Once the 1-methylcyclohexyl carbocation is formed, there is free rotation around the carbon-carbon single bonds. libretexts.org The subsequent removal of a proton by a base will preferentially occur in a way that leads to the most stable alkene isomer. libretexts.org

In the case of the formation of 1-methylcyclohexene, if applicable, the trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain. libretexts.org However, for a disubstituted cyclic alkene like 1-methylcyclohexene, the distinction is less relevant. The primary stereochemical consideration is the regioselectivity governed by Zaitsev's rule, leading to the more stable endocyclic alkene. libretexts.org

For an E2 reaction to occur in a cyclohexane system, a strict stereochemical requirement must be met: the leaving group and the proton being abstracted must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.comlibretexts.org Given the conformational flexibility of the 1-methylcyclohexyl group, this arrangement might be possible, but the E1 pathway is expected to be more significant due to the stability of the tertiary carbocation. chemistrysteps.comindusuni.ac.in

Transesterification Reactions with Diverse Alcohols

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. wikipedia.org In the case of this compound, this reaction would involve reacting it with a different alcohol (R'-OH) to produce 1-methylcyclohexanol and a new ester, R'-2-chloropropanoate. The reaction is an equilibrium process and can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. wikipedia.org The new alcohol (R'-OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.org Subsequent proton transfer and elimination of 1-methylcyclohexanol yield the new ester.

Base-Catalyzed Transesterification: In the presence of a base, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide ion (R'-O⁻). wikipedia.org This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The departure of the 1-methylcyclohexyloxy group as an alkoxide, which is then protonated, results in the new ester. masterorganicchemistry.com

The efficiency of the transesterification reaction can be influenced by the steric bulk of both the ester's alcohol component and the incoming alcohol. The tertiary nature of the 1-methylcyclohexyl group might present some steric hindrance. To drive the equilibrium towards the products, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., 1-methylcyclohexanol) from the reaction mixture as it forms. wikipedia.orgnih.gov

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst Type | Product Ester | Byproduct Alcohol |

| Methanol | Acid or Base | Methyl 2-chloropropanoate | 1-Methylcyclohexanol |

| Ethanol | Acid or Base | Ethyl 2-chloropropanoate | 1-Methylcyclohexanol |

| Isopropanol | Acid or Base | Isopropyl 2-chloropropanoate | 1-Methylcyclohexanol |

Radical Reactions and Pathways Involving the Halogenated Center

The 2-chloro substituent on the propanoate moiety provides a center for radical reactivity. The carbon-chlorine bond can undergo homolytic cleavage when exposed to radical initiators such as light (hν) or heat, especially in the presence of a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orgmasterorganicchemistry.com

Upon initiation, a chlorine atom can be abstracted, or the C-Cl bond can cleave, to form an α-ester stabilized carbon radical. This radical intermediate can then participate in a variety of subsequent reactions. beilstein-journals.org

One common pathway is a radical chain reaction involving a reagent like tributyltin hydride (Bu₃SnH). libretexts.org In this process, the tributyltin radical abstracts the chlorine atom to form a carbon-centered radical on the propanoate. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the de-halogenated product, 1-Methylcyclohexyl propanoate, and regenerate the tributyltin radical to continue the chain. libretexts.org

Alternatively, the generated carbon radical could participate in intermolecular or intramolecular carbon-carbon bond-forming reactions. For instance, it could add across a double bond of another molecule in a Giese-type reaction. beilstein-journals.org The stability and reactivity of this radical intermediate are key to determining the feasibility and outcome of such transformations.

Table 3: Potential Radical Reactions and Products

| Reaction Type | Initiator/Reagent | Key Intermediate | Primary Product |

| Radical Dehalogenation | Bu₃SnH, AIBN | α-(1-Methylcyclohexyloxycarbonyl)ethyl radical | 1-Methylcyclohexyl propanoate |

| Radical Addition to Alkene | Alkene, Initiator | α-(1-Methylcyclohexyloxycarbonyl)ethyl radical | Adduct of the radical and the alkene |

Applications and Transformations in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral α-Substituted Propanoic Acid Derivatives.stackexchange.comnih.govbath.ac.uksigmaaldrich.comacs.org

The temporary incorporation of a chiral auxiliary is a well-established method for the asymmetric synthesis of α-substituted carboxylic acids. harvard.edu The underlying principle involves the attachment of the auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org 1-Methylcyclohexyl 2-chloropropanoate serves as a precursor to a chiral auxiliary that is particularly effective in the synthesis of α-substituted propanoic acid derivatives.

For instance, the alkylation of the lithium enolate of a propionyl imide derived from a chiral auxiliary with various alkyl halides typically proceeds with high diastereoselectivity, often exceeding 95% d.e. biosynth.com The diastereomeric products can often be separated chromatographically, allowing for the isolation of a single diastereomer and, consequently, the synthesis of an enantiomerically pure α-substituted propanoic acid after cleavage of the auxiliary. williams.edu

Table 1: Representative Diastereoselective Alkylations using Chiral Auxiliaries (Analogous Systems)

| Chiral Auxiliary System | Electrophile | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | Benzyl bromide | >99% |

| Pseudoephedrine Amide | Methyl iodide | >98% |

| Schöllkopf Bis-lactim Ether | Allyl bromide | >95% |

This table presents typical results for well-established chiral auxiliary systems analogous to those that would be formed from this compound to illustrate the expected efficacy.

Role as a Chiral Building Block for Complex Molecules.nih.govacs.orgnih.gov

Beyond its role as a transient chiral auxiliary, fragments derived from this compound can be incorporated as permanent stereogenic centers within a target molecule. In this capacity, the compound serves as a chiral building block, providing a pre-defined stereocenter from which the synthesis of a more complex structure can be elaborated.

The utility of such building blocks is particularly evident in the synthesis of natural products and pharmaceuticals, where the precise control of multiple stereocenters is paramount. The 1-methylcyclohexyl moiety, with its defined stereochemistry, can be carried through a synthetic sequence, influencing the stereochemical outcome of subsequent reactions and ultimately becoming an integral part of the final molecular architecture. While specific examples detailing the use of this compound as a building block for named complex molecules are not prevalent in the literature, the strategy is a common and powerful one in organic synthesis. acs.org

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

The unique structural features of this compound, namely the presence of a sterically demanding alcohol moiety and a reactive α-chloro ester, make it an interesting substrate for the development of new synthetic methodologies. The reactivity of the α-chloro ester group allows for a range of nucleophilic substitution reactions.

Research in this area could focus on novel activation methods for the C-Cl bond or the exploration of its participation in radical-based transformations. For example, photoenzymatic methods have been developed for the hydroalkylation of olefins with α,α-dichloroamides, leading to chiral α-chloroamides. youtube.com A similar strategy could potentially be adapted for α-chloro esters like this compound.

Furthermore, the development of catalytic, enantioselective methods to directly functionalize the α-position of esters is an active area of research. While often challenging, success in this arena could provide more atom-economical alternatives to traditional chiral auxiliary-based approaches.

Derivatization for Functional Group Interconversions (e.g., Reduction, Amidation)

The ester and chloro functionalities of this compound are amenable to a variety of chemical transformations, allowing for its conversion into a range of other useful chiral compounds.

Reduction: The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This transformation would yield the corresponding chiral 2-chloro-1-propanol derivative, which could serve as a valuable building block in its own right. The reduction of esters is a fundamental transformation in organic synthesis, providing access to chiral alcohols that are precursors to many other functional groups. researchgate.net

Amidation: The ester can be converted to an amide through reaction with an amine. This reaction is often facilitated by heating or by the use of activating agents. The resulting chiral 2-chloropropanamide could be a precursor for the synthesis of chiral α-amino acids or other nitrogen-containing compounds. The direct amidation of esters is a common strategy for the formation of amide bonds in organic synthesis.

Table 2: Potential Derivatizations of this compound

| Reagent(s) | Functional Group Transformed | Product Type |

| LiAlH₄, then H₂O | Ester | Chiral 2-chloro-1-propanol derivative |

| R₂NH, heat | Ester | Chiral N,N-dialkyl-2-chloropropanamide |

| NaN₃ | Chloro | Chiral 2-azidopropanoate ester |

| H₂/Pd-C (after azide (B81097) formation) | Azide | Chiral 2-aminopropanoate ester |

These derivatizations highlight the versatility of this compound as a starting material for the synthesis of a variety of other chiral molecules, further underscoring its value in the toolbox of the synthetic organic chemist.

Advanced Analytical Methodologies for Research and Process Monitoring

Hyphenated Techniques (GC-MS, LC-MS) for Reaction Profiling and Purity

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary technique for the analysis of 1-Methylcyclohexyl 2-chloropropanoate, given its likely volatility. In a typical application, GC-MS could be used to monitor the progress of the esterification reaction between 1-methylcyclohexanol (B147175) and 2-chloropropanoyl chloride. By taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample, chemists can build a reaction profile. This profile would show the consumption of reactants and the formation of the product and any byproducts.

The gas chromatogram would separate these components based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer would then ionize and fragment the eluted compounds, providing a mass spectrum for each. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester bond and loss of functional groups. This allows for unambiguous identification of the product and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly useful if the compound or its potential impurities have low volatility or are thermally unstable. For purity assessment, a validated LC-MS method would be developed. This would involve selecting an appropriate LC column (e.g., a C18 reversed-phase column) and a mobile phase that provides good separation of the target compound from any starting materials, reagents, or side-products. The mass spectrometer detector offers high specificity and sensitivity, enabling the detection and quantification of even trace-level impurities.

A hypothetical data table for the GC-MS analysis of a reaction mixture could look as follows:

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 5.2 | 1-Methylcyclohexanol | 98, 83, 70 | 5 |

| 7.8 | 2-Chloropropanoyl chloride | 126, 91, 63 | 2 |

| 12.5 | This compound | 204, 113, 91, 83 | 90 |

| 14.1 | Dimerization byproduct | (Hypothetical m/z values) | 3 |

High-Resolution NMR Techniques (2D NMR, NOESY) for Detailed Structural Assignment

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule, complex structures often require more advanced techniques for complete and unambiguous structural elucidation.

2D NMR Spectroscopy would be crucial for confirming the precise connectivity of atoms in this compound. Techniques such as COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the proton networks within the methylcyclohexyl ring and the chloropropanoate moiety. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms (HSQC) and with carbon atoms that are two or three bonds away (HMBC). For instance, an HMBC correlation between the proton on the carbon bearing the chlorine atom and the carbonyl carbon of the ester would definitively confirm the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms. For this compound, NOESY could be used to determine the stereochemistry of the molecule, for example, the relative orientation of the methyl group on the cyclohexane (B81311) ring and the substituents on the propanoate chain. Observing a NOE between the methyl protons of the cyclohexyl ring and specific protons on the propanoate chain would indicate that these groups are close to each other in space.

A summary of expected NMR data for structural assignment:

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shifts and coupling constants for all protons. |

| ¹³C NMR | Chemical shifts for all unique carbon atoms. |

| COSY | Correlations between coupled protons within the cyclohexyl and propanoate fragments. |

| HSQC | Direct correlation of each proton to its attached carbon. |

| HMBC | Key correlations confirming the ester bond and substitution pattern. |

| NOESY | Through-space correlations to determine stereochemical relationships. |

Online Analytical Technologies for Process Understanding

Process Analytical Technology (PAT) involves the use of online or at-line analytical tools to monitor and control manufacturing processes in real-time. This approach leads to improved process understanding, efficiency, and product quality.

For the synthesis of this compound, in-situ infrared (IR) spectroscopy , often using an attenuated total reflectance (ATR) probe, could be implemented directly into the reaction vessel. By monitoring characteristic IR absorption bands, it is possible to follow the concentration of key species in real-time. For example, the disappearance of the hydroxyl band of 1-methylcyclohexanol and the appearance of the ester carbonyl band of the product could be tracked throughout the reaction. This real-time data allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over- or under-reaction.

Another potential PAT tool is online chromatography . A small, automated GC or LC system can be connected to the reactor to periodically draw samples for analysis. This provides more detailed information than IR spectroscopy, including the concentration of reactants, products, and byproducts, allowing for a comprehensive understanding and control of the reaction kinetics and impurity profile.

The integration of these online analytical technologies provides a continuous stream of data that can be used to build process models and implement advanced control strategies, ensuring consistent production of this compound with high purity.

Environmental Transformation and Degradation Pathways Academic Perspective

Abiotic Degradation Mechanisms (e.g., Hydrolysis in Aqueous Environments)

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For esters like 1-Methylcyclohexyl 2-chloropropanoate, hydrolysis is a primary abiotic degradation pathway in aqueous environments. This reaction involves the cleavage of the ester bond by water, yielding the parent alcohol (1-methylcyclohexanol) and carboxylic acid (2-chloropropanoic acid).

The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis), in addition to a neutral reaction with water. For many esters, base-catalyzed hydrolysis is the dominant process at neutral to alkaline pH.

Generally, the hydrolysis half-life of esters can range from days to years depending on their structure and environmental conditions. nih.gov For example, simple alkyl esters of 2,4-D show varying hydrolysis rates based on the alkyl chain. nih.gov While a precise rate constant for this compound is not documented, it is anticipated to undergo hydrolysis as a significant environmental degradation route.

Table 1: General Principles of Ester Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases at low and high pH | Acid and base catalysis accelerate the reaction. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |

| Steric Hindrance | Decreases with bulkier alcohol or acid groups | Physical blocking of the reaction center. |

| Electronic Effects | Increases with electron-withdrawing groups near the ester linkage | Enhances the electrophilicity of the carbonyl carbon. |

Biotransformation and Biodegradation Studies by Microorganisms

Biotransformation and biodegradation by microorganisms are crucial processes for the removal of organic compounds from the environment. The degradation of this compound would likely proceed through the breakdown of its constituent parts: the ester linkage, the 1-methylcyclohexyl group, and the 2-chloropropanoate moiety.

The initial step in the microbial degradation of esters is typically the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in microorganisms. nih.gov This would release 1-methylcyclohexanol (B147175) and 2-chloropropanoic acid.

Degradation of 1-Methylcyclohexanol: The microbial degradation of cyclic alcohols like cyclohexanol (B46403) is well-documented. researchgate.net The pathway generally involves the oxidation of the alcohol to the corresponding ketone (1-methylcyclohexanone) by an alcohol dehydrogenase. This is followed by a Baeyer-Villiger monooxygenase-catalyzed ring-opening reaction to form a lactone, which is then hydrolyzed to a linear dicarboxylic acid. This acid can then be further metabolized through β-oxidation. researchgate.netharvard.edu

Degradation of 2-Chloropropanoic Acid: The biodegradation of 2-chloropropanoic acid has been studied in various bacteria, such as Pseudomonas and Rhizobium species. nih.govepa.gov The key step is dehalogenation, catalyzed by a dehalogenase enzyme, which removes the chlorine atom to produce lactate (B86563). nih.govcopernicus.org Lactate is a common metabolite that can readily enter central metabolic pathways. Some dehalogenases are stereospecific, acting on either the D- or L-isomer of the chiral 2-chloropropanoic acid. nih.govcopernicus.org

While no studies have specifically investigated the biodegradation of this compound, the known pathways for its components suggest that it is likely to be biodegradable by a consortium of microorganisms capable of ester hydrolysis, alicyclic ring cleavage, and dehalogenation.

Table 2: Plausible Microbial Degradation Pathway for this compound

| Step | Reaction | Enzyme Class | Intermediate/Product |

| 1 | Ester Hydrolysis | Esterase | 1-Methylcyclohexanol + 2-Chloropropanoic acid |

| 2a | Oxidation of Alcohol | Alcohol Dehydrogenase | 1-Methylcyclohexanone |

| 3a | Ring-Opening | Baeyer-Villiger Monooxygenase | Methyl-substituted lactone |

| 4a | Lactone Hydrolysis | Lactonase | Methyl-substituted dicarboxylic acid |

| 2b | Dehalogenation | Dehalogenase | Lactate |

Considerations for Sustainable Synthetic Pathways

The traditional synthesis of esters often involves the use of strong mineral acids as catalysts (Fischer esterification), which can lead to environmental issues related to waste generation and catalyst separation. Modern synthetic chemistry emphasizes the development of more sustainable and "green" methodologies.

For the synthesis of this compound, several greener approaches could be considered:

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts for esterification offers high selectivity under mild reaction conditions (moderate temperature and pressure). copernicus.org This can reduce energy consumption and the formation of by-products. The enzymatic synthesis of various esters, including those with complex structures, has been successfully demonstrated.

Solid Acid Catalysts: Replacing liquid mineral acids with solid acid catalysts, such as ion-exchange resins or sulfonated carbons, can simplify the purification process and allow for catalyst recycling. These catalysts are generally less corrosive and can be easily separated from the reaction mixture by filtration.

Solvent-Free or Green Solvent Reactions: Conducting the esterification reaction in the absence of a solvent or in a green solvent (e.g., ionic liquids) can minimize the environmental impact associated with volatile organic solvents.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. The direct esterification of 1-methylcyclohexanol with 2-chloropropanoic acid is an atom-economical route.

While a specific green synthesis protocol for this compound is not detailed in the literature, the principles of green chemistry provide a clear framework for developing more environmentally benign production methods for this and other specialty chemical esters.

Table 4: Comparison of Esterification Methods

| Method | Advantages | Disadvantages | Sustainability Aspect |

| Fischer Esterification (Mineral Acid) | Inexpensive, widely applicable | Corrosive, difficult to separate, waste generation | Low |

| Enzymatic Catalysis (e.g., Lipases) | High selectivity, mild conditions, low by-products | Higher catalyst cost, potential for enzyme denaturation | High |

| Solid Acid Catalysis | Recyclable catalyst, easy separation, less corrosive | Can have lower activity than liquid acids, potential for leaching | Medium to High |

| Solvent-Free/Green Solvents | Reduced solvent waste, lower environmental impact | May require higher temperatures, potential for mass transfer limitations | High |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of chiral molecules like 1-Methylcyclohexyl 2-chloropropanoate, which contains at least two stereocenters, presents a significant challenge in achieving high stereoselectivity. Future research will undoubtedly focus on the development of novel catalytic systems to control the spatial arrangement of atoms with high precision.

Researchers would likely investigate a range of advanced catalytic approaches. This includes the design and application of organocatalysts, transition-metal catalysts with chiral ligands, and biocatalysts such as enzymes. The goal is to develop reactions that are not only efficient in terms of yield but also provide exceptional control over the formation of the desired stereoisomer. For instance, the development of catalysts that can selectively produce one of the four possible stereoisomers of this compound would be a significant breakthrough, enabling the study of the biological and material properties of each individual isomer.

A hypothetical study might compare different chiral catalysts for the esterification of 1-methylcyclohexanol (B147175) with 2-chloropropanoyl chloride, as detailed in the interactive table below.

| Catalyst System | Diastereomeric Ratio (S,R : S,S : R,R : R,S) | Enantiomeric Excess (%) of Major Diastereomer | Yield (%) |

| Chiral Phosphoric Acid A | 85 : 5 : 5 : 5 | 90 | 92 |

| Rhodium-BINAP Complex | 10 : 80 : 5 : 5 | 95 | 88 |

| Lipase (B570770) B from Candida antarctica | 5 : 10 : 10 : 75 | 98 | 75 |

| Proline-derived Organocatalyst | 60 : 15 : 15 : 10 | 85 | 85 |

This data is hypothetical and for illustrative purposes only.

Integration with Automated Synthesis and Flow Chemistry Platforms

The paradigm of chemical synthesis is rapidly shifting towards automation and continuous manufacturing processes. Integrating the synthesis of this compound into automated synthesis and flow chemistry platforms would offer numerous advantages over traditional batch production.

Automated platforms, driven by robotics and software, can perform numerous reactions in parallel, accelerating the discovery and optimization of reaction conditions. Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved safety, and greater consistency. For a compound like this compound, a flow process could enable the safe handling of potentially hazardous reagents and the telescoping of multiple reaction steps into a single, continuous operation.

Development of Predictive Models for Reactivity and Stereochemical Outcomes

The ability to predict the outcome of a chemical reaction before it is run in the lab is a long-standing goal of chemistry. Modern computational chemistry and machine learning are making significant strides in this area. nih.gov

For this compound, future research would involve the development of predictive models for its reactivity and the stereochemical outcome of its formation. These models could be based on quantum mechanical calculations, which provide a detailed understanding of the electronic structure of molecules and transition states. nih.gov Additionally, machine learning algorithms can be trained on existing reaction data to identify patterns and make predictions for new reactions. nih.govresearchgate.net Such predictive power would be invaluable for designing more efficient synthetic routes and for understanding the factors that govern stereoselectivity. researchgate.netarxiv.org

Discovery of Unforeseen Chemical Transformations and Applications

While the initial focus of research on a new compound is often on its synthesis and predictable reactivity, there is always the potential for discovering unforeseen chemical transformations and novel applications. The unique combination of a substituted cyclohexane (B81311) ring and a chlorinated ester functionality in this compound could lead to unexpected reactivity under specific conditions.

Future investigations might explore its behavior under photochemical, electrochemical, or high-pressure conditions. These explorations could reveal novel reaction pathways, leading to the synthesis of new molecular architectures. Furthermore, the biological activity or material properties of this compound and its derivatives remain uncharted territory. Screening this compound in various biological assays or evaluating its properties as a polymer precursor or solvent could uncover applications that are currently unanticipated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methylcyclohexyl 2-chloropropanoate?

- Methodological Answer : Acylation of 1-methylcyclohexanol with 2-chloropropanoyl chloride in the presence of a base (e.g., pyridine) is a standard route. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical. Structural confirmation requires -NMR analysis, focusing on characteristic signals such as the methyl group on the cyclohexyl ring (δ ~1.0–1.5 ppm) and the ester carbonyl resonance (δ ~170 ppm in -NMR). For analogs, in situ NMR experiments have been used to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound using NMR spectroscopy?

- Methodological Answer : Key -NMR features include:

- Cyclohexyl protons : Multiplet signals between δ 1.0–2.5 ppm, with distinct splitting patterns for axial/equatorial protons.

- Chloropropanoate moiety : A doublet (δ ~4.0–4.5 ppm) for the methine proton adjacent to chlorine, and a triplet (δ ~1.5 ppm) for the methyl group.

- Ester methyl group : A singlet at δ ~3.7 ppm.

Advanced techniques like -NMR and DEPT-135 can resolve ambiguities in quaternary carbons (e.g., cyclohexyl C-1). Compare with reference spectra from structurally similar esters .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation or skin contact due to potential irritant effects (observe CLP/GHS hazard codes from SDS). Store in airtight containers away from moisture and oxidizing agents. Spill cleanup requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does the presence of water influence the chromatographic separation of this compound enantiomers?

- Methodological Answer : Water reduces enantioselectivity in gas chromatography (GC) by disrupting hydrophobic interactions between the analyte and chiral stationary phases (e.g., Lipodex-E). Hydration decreases the Gibbs free energy difference () between enantiomer-selector complexes, lowering resolution. Pre-condition columns with anhydrous carrier gas (N) to mitigate this. Monitor retention factors () and selectivity () under controlled humidity .

Q. What methodologies are effective in resolving contradictions in thermodynamic data for this compound under varying experimental conditions?

- Methodological Answer : Discrepancies in and values often arise from hydration effects or solvent polarity. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Computational modeling (e.g., QSPR or DFT) can predict solvent-dependent behavior. Validate with multiple techniques (GC, NMR) under standardized conditions (e.g., dry solvents, inert atmosphere) .

Q. What enzymatic pathways are involved in the biodegradation of this compound, and how can they be characterized?

- Methodological Answer : The enzyme 2-haloacrylate reductase (EC 1.3.1.103) catalyzes the reduction of 2-chloropropanoate derivatives in Burkholderia spp. pathways. Use knockout mutants or enzyme inhibitors (e.g., NADP analogs) to confirm activity. Metabolite profiling via LC-MS/MS identifies intermediates (e.g., 2-chloroacrylate). Kinetic assays with purified enzyme quantify and for substrate specificity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.